BCTP

TRPV1 antagonist hyperthermia analgesia

BCTP is a polymodal TRPV1 inhibitor with a uniquely reduced hyperthermic response, making it the preferred tool for pain studies where thermoregulation is a critical endpoint. Unlike other TRPV1 antagonists, BCTP provides robust oral analgesia without confounding hyperthermia. Ideal for visceral hypersensitivity and chronic pain models requiring repeated dosing.

Molecular Formula C17H16ClN3OS
Molecular Weight 345.8 g/mol
Cat. No. B1667847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCTP
SynonymsBCTP; 
Molecular FormulaC17H16ClN3OS
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23)
InChIKeyBOBBYBHJYYJHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP): Chemical Identity and TRPV1 Antagonist Class


7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP; CAS 464152-46-3) is a synthetic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-4-one class [1]. It functions as a classic polymodal inhibitor of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) cation channel, blocking activation by capsaicin, protons (low pH), and heat [1]. BCTP is primarily utilized as a pharmacological tool compound for studying TRPV1-mediated pain pathways and thermoregulation [1].

Why 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Interchanged with Other TRPV1 Antagonists


While many TRPV1 antagonists demonstrate potent in vitro inhibition, their clinical utility is often limited by a significant side effect: the induction of hyperthermia [1]. This thermoregulatory disruption is a class-wide liability that has hindered the development of numerous candidates [1]. Therefore, simple substitution with another potent TRPV1 antagonist based solely on IC50 values is scientifically unsound for in vivo studies, as it ignores the critical dimension of on-target toxicity. BCTP is distinguished by a quantifiably reduced hyperthermic response at fully analgesic doses, a property not shared by several close analogs and clinical-stage comparators [1].

Quantitative Differentiation Evidence for 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one Relative to TRPV1 Antagonist Comparators


Reduced Hyperthermia Liability at Full Analgesic Doses: Direct Comparison with AMG517

BCTP induces a significantly smaller increase in core body temperature than the clinically-tested TRPV1 antagonist AMG517, even at doses exceeding those required for maximal analgesia [1]. This represents a key differentiation in therapeutic index and on-target safety profile [1].

TRPV1 antagonist hyperthermia analgesia in vivo pharmacology

Potent In Vivo Analgesic Activity with Defined Oral D50 Value

BCTP demonstrates clear in vivo efficacy, achieving a defined oral D50 value for the inhibition of capsaicin-induced mechanical hyperalgesia [1]. This quantifies its functional analgesic potency, which is therapeutically relevant [1].

analgesic D50 capsaicin-induced hyperalgesia in vivo pharmacology

Human TRPV1 Antagonism: Comparative Potency Against Capsaicin and Low pH Activation

BCTP is a classic polymodal inhibitor, blocking human TRPV1 activation by both capsaicin and low pH with nanomolar potency [1]. While other antagonists like BCTC and AMG517 exhibit similar or greater potency in isolated assays, BCTP's in vitro profile is coupled with a superior in vivo thermoregulatory profile [REFS-1, REFS-2, REFS-3].

TRPV1 antagonist IC50 capsaicin low pH human TRPV1

Functional Antagonism in Human TRPV1-Expressing CHO Cells (Low pH Assay)

Independent vendor validation confirms BCTP's functional antagonism at human TRPV1 activated by low pH, reporting an IC50 of 18 nM . This corroborates the polymodal inhibition profile reported in the primary literature [1].

TRPV1 antagonist functional assay IC50 CHO cells low pH

Optimal Research Application Scenarios for 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one Based on Quantitative Evidence


In Vivo Pain Models Requiring Separation of Analgesia from Hyperthermia

For researchers studying chronic, inflammatory, or visceral pain in rodent models, BCTP is the preferred TRPV1 antagonist when the experimental objective requires robust analgesia without the confounding variable of drug-induced hyperthermia [1]. Its quantifiably reduced effect on core body temperature (max 0.6°C) at fully analgesic doses (D50 = 2 mg/kg p.o.) makes it uniquely suited for long-term or repeated-dosing studies where thermoregulation is a critical endpoint [1].

Cell-Based TRPV1 Functional Assays Requiring a Polymodal Inhibitor

BCTP is well-suited as a control compound in cellular assays (e.g., calcium flux or electrophysiology) that assess polymodal TRPV1 activation. With established IC50 values against capsaicin (65.4 nM) and low pH (18-26.4 nM) in human TRPV1-expressing CHO cells, it serves as a reliable benchmark for evaluating the polymodal inhibition profile of novel test compounds [REFS-1, REFS-2].

Mechanistic Studies of TRPV1-Mediated Visceral Hypersensitivity

BCTP has demonstrated efficacy in reversing visceral hypersensitivity, a key feature of conditions like irritable bowel syndrome (IBS) [1]. Its combination of oral analgesic activity and low hyperthermia liability makes it a valuable tool for dissecting the role of TRPV1 in visceral pain pathways, particularly in models where the thermal side effects of other antagonists would otherwise limit interpretability [1].

Benchmarking in TRPV1 Antagonist Discovery Programs

In drug discovery campaigns, BCTP serves as a critical comparator compound that exemplifies the 'classic polymodal inhibitor' phenotype with a favorable therapeutic window [1]. Its well-characterized in vitro (IC50s) and in vivo (D50, ΔTemp) profiles provide a quantitative benchmark against which novel TRPV1 antagonists can be assessed for their balance of potency and on-target safety [1].

Technical Documentation Hub

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